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Compound of Interest

(2)-3-Bromopropenoic acid methyl!
Compound Name:
ester

Cat. No. B2977583

Introduction

(Z2)-3-Bromopropenoic acid methyl ester, also known as methyl (Z)-3-bromoacrylate, is a
halogenated a,3-unsaturated ester. Its structure presents a unique combination of functional
groups—a carbon-carbon double bond with a specific cis (Z) stereochemistry, a bromine atom,
and a methyl ester. These features make it a valuable synthon in organic chemistry, particularly
in the synthesis of complex molecules where the controlled introduction of these functionalities
is crucial. The stereochemistry of the double bond and the presence of the bromine atom
significantly influence its reactivity and spectroscopic properties.

This technical guide provides a detailed analysis of the expected spectroscopic data for (Z)-3-
Bromopropenoic acid methyl ester. While a complete, publicly available experimental
dataset for this specific isomer is not readily found, this document leverages established
spectroscopic principles and data from closely related analogues to present a comprehensive
and predictive characterization. This guide is intended for researchers, scientists, and drug
development professionals who may be synthesizing or working with this compound and
require a thorough understanding of its analytical profile.

Molecular Structure and Key Features
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A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data.

SRy IR Spectroscopy Mass Spectrometry
Disso\vesfgjgloe:regfa{f?:?;:m ound Sample Preparation: Sample Preparation:
in ~0.6 mL of deuleralged chlorofor& (CDCls) Rlacealdioplofithelnsatiiqlidisample Dissolve a small amount of the sample
containing 0.03% TMS. between two NaCl or KBr plates. in a volatile organic solvent (e.g., methanol or dichloromethane).

i l

Data Acquisition (*H and 13C): P N
! Data Acquisition (FT-IR):
Use a 400 MHz (or higher) NMR spectrometer. Record the spectrum from 4000 o 400 cm™.

Acquire tH spectrum with sufficient scans for good S/N. g .
Acquire C spectrum with proton decoupling. Acquire a background spectrum of the clean plates first.

Data Acquisition (EI-MS):
Introduce the sample into the mass spectrometer
(e.g., via direct infusion or GC-MS).
Use a standard electron ionization energy of 70 eV.

Data Processing: l
Apply Fourier transform, phase correction, Data Processing: Data Processing:
and baseline correction. Subtract the background spectrum from the sample spectrum. Analyze the resulting mass spectrum.
Calibrate the H spectrum to the TMS signal at 0.00 ppm. Identify and label the major absorption peaks. Identify the molecular ion peak (M/M+2) and major fragment ions.
Callibrate the 3C spectrum to the CDCls triplet at 77.16 ppm.

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Characterization of (Z2)-3-
Bromopropenoic Acid Methyl Ester: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2977583#spectroscopic-data-nmr-ir-ms-
of-z-3-bromopropenoic-acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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